

Sodium Cacodylate Trihydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sodium cacodylate

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This technical guide provides an in-depth overview of **sodium cacodylate** trihydrate, a critical buffering agent in biological and biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, applications, and a comprehensive experimental protocol for its use in tissue fixation for transmission electron microscopy (TEM).

Core Properties of Sodium Cacodylate Trihydrate

Sodium cacodylate trihydrate is an organic arsenic compound valued for its buffering capacity, particularly in the preparation of fixative solutions for microscopy.^{[1][2]} Its ability to maintain a stable pH is crucial for the preservation of cellular ultrastructure.^{[1][2]}

Physicochemical Data

The key quantitative properties of **sodium cacodylate** trihydrate are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₂ H ₆ AsNaO ₂ ·3H ₂ O	[3]
Molecular Weight	214.03 g/mol	[4][5][6]
Appearance	White crystalline powder or granules	[1][5]
Melting Point	Liquefies at 60°C, becomes anhydrous at 120°C	[1][7]
Solubility	Soluble in water and alcohol; Insoluble in diethyl ether	[1][8]
pH Range (Buffering)	5.1 - 7.4	[1]

Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	6131-99-3	[3][5][6]
PubChem CID	23679059	[4][5]
EC Number	204-708-2	[6]
UN Number	1688	[3][9]

Applications in Research and Drug Development

Sodium cacodylate trihydrate is a versatile reagent with several applications in a laboratory setting:

- **Biological Buffer:** It is extensively used to maintain pH in biological systems and biochemical assays.[5]
- **Electron Microscopy:** As a component of fixative solutions, it is instrumental in preserving cellular structures for both transmission and scanning electron microscopy.[8]

- Protein Crystallization: Its structural similarity to phosphate makes it a useful precipitant in protein crystallization studies.
- Histology: It is employed in tissue preservation and staining procedures.[\[5\]](#)

Experimental Protocol: Tissue Fixation for Transmission Electron Microscopy (TEM)

The following section details the methodology for the preparation of a **sodium cacodylate** buffer and its application in a standard tissue fixation protocol for TEM.

Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

A stock solution of 0.2 M **sodium cacodylate** is first prepared, which is then diluted to the working concentration.

Materials:

- **Sodium Cacodylate** Trihydrate (MW: 214.03 g/mol)
- Distilled water (dH₂O)
- 0.2 M HCl for pH adjustment
- Volumetric flasks
- pH meter

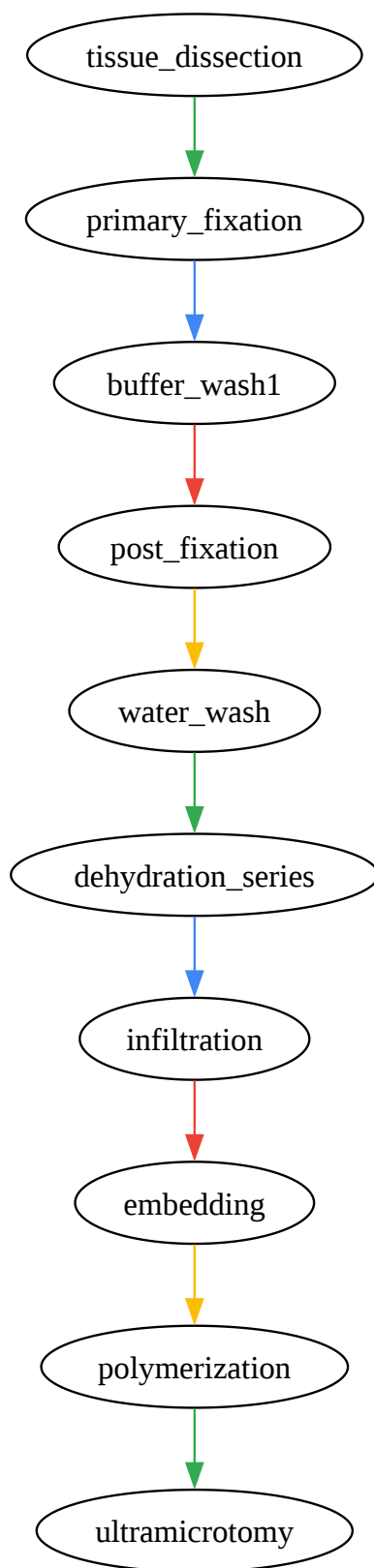
Procedure:

- Prepare 0.2 M **Sodium Cacodylate** Stock Solution: Dissolve 4.28 g of **sodium cacodylate** trihydrate in 100 ml of dH₂O.[\[10\]](#)
- Prepare 0.1 M **Sodium Cacodylate** Buffer: Take 50 ml of the 0.2 M stock solution and add 50 ml of dH₂O to achieve a final volume of 100 ml.[\[11\]](#)
- Adjust pH: Carefully adjust the pH of the buffer to 7.4 using 0.2 M HCl.[\[10\]](#)

- Storage: The prepared buffer can be stored at 4°C for 2-3 months.[\[11\]](#)

Standard Tissue Fixation and Embedding Workflow for TEM

This protocol outlines the key steps for fixing and embedding biological tissue for subsequent analysis by TEM.



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Methodology:

- **Primary Fixation:** Immediately after dissection, immerse the tissue (no larger than 1 mm³) in a primary fixative solution containing 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M **sodium cacodylate** buffer (pH 7.2).[12] Fixation can be carried out for 2-4 hours at room temperature or overnight at 4°C.[12][13]
- **Buffer Wash:** Following primary fixation, wash the tissue three times for 10 minutes each with 0.1 M cacodylate buffer.[12] This step is crucial to remove excess fixative.
- **Post-Fixation:** Post-fix the tissue in a solution of 1% osmium tetroxide with 1.5% potassium ferrocyanide in 0.1 M cacodylate buffer for 2 hours at room temperature.[12] This step enhances contrast and preserves lipids.
- **Water Wash:** After post-fixation, wash the samples three times for 10 minutes each with MilliQ water to remove the post-fixation solution.[12]
- **Dehydration:** Dehydrate the tissue through a graded series of ethanol concentrations.[14]
- **Infiltration and Embedding:** Infiltrate the dehydrated tissue with an appropriate resin and subsequently embed it.[14]
- **Polymerization:** Polymerize the resin, typically in an oven, to create a solid block containing the tissue.
- **Sectioning:** Cut ultrathin sections from the resin block using an ultramicrotome for TEM imaging.[12]

Safety Considerations

Sodium cacodylate trihydrate is toxic and a suspected carcinogen.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[15] All waste containing cacodylate must be disposed of according to institutional and regulatory guidelines.

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